2-(2,2-Dimethyloxan-4-yl)acetic acid
Description
2-(2,2-Dimethyloxan-4-yl)acetic acid is a cyclic ether derivative featuring a tetrahydropyran (oxan) ring substituted with two methyl groups at the 2-position and an acetic acid moiety at the 4-position. Its molecular formula is inferred as C₉H₁₆O₃ based on structural analysis, with a monoisotopic mass of 172.10939 Da . Key physical properties include predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (137.9 Ų) and [M-H]⁻ (139.6 Ų), which reflect its conformational behavior in mass spectrometry .
Properties
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6-7(3-4-12-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXMUCXKBKGMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14390-07-9 | |
| Record name | 2-(2,2-dimethyloxan-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)acetic acid typically involves the reaction of 2,2-dimethyloxane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,2-Dimethyloxan-4-yl)acetic acid may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The process may also include purification steps such as distillation or crystallization to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The acetic acid moiety can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(2,2-Dimethyloxan-4-yl)acetic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of 2-(2,2-Dimethyloxan-4-yl)acetic acid depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(2,2-Dimethyloxan-4-yl)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a precursor to pharmacologically active compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Oxan Rings
- 2-Amino-2-(4-Methyloxan-4-yl)acetic Acid (C₈H₁₅NO₃): This analog replaces the acetic acid’s methylene group with an amino substituent. It has a molecular weight of 173.21 Da, slightly higher than the target compound, and exhibits altered polarity due to the amino group’s hydrogen-bonding capability. Such modifications may enhance solubility in polar solvents compared to the parent compound .
- [4-(4-Methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic Acid (C₁₆H₂₂O₄): This derivative introduces a 4-methoxyphenyl group to the oxan ring, significantly increasing steric bulk and aromaticity.
Phenoxy Acetic Acid Derivatives
- 2,4-Dichlorophenoxyacetic Acid (2,4-D) (C₈H₆Cl₂O₃): A widely used herbicide, 2,4-D features a chlorinated phenoxy group instead of an oxan ring. Its molecular weight (221.04 Da) and strong electronegativity from chlorine atoms contribute to herbicidal activity by mimicking plant hormones. In contrast, the target compound’s aliphatic ring may reduce environmental persistence .
2-(4-Hydroxy-3-Methoxyphenyl)acetic Acid (C₉H₁₀O₄):
This compound, with a hydroxyl and methoxy-substituted benzene ring, demonstrates enhanced hydrogen-bonding capacity (e.g., O–H∙∙∙O interactions) compared to the dimethyloxan derivative. Its molecular weight (182.18 Da ) and polar functional groups make it suitable for pharmaceutical research .
Complex Fused-Ring Systems
Thiazolidinedione and Triazole Derivatives
- 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid (C₁₂H₁₁NO₅S): Featuring a thiazolidinedione ring, this compound (MW: 281.29 Da) is structurally distinct but shares the acetic acid moiety.
- 2-(4-Ethoxycarbonyl-5-Methyl-1H-1,2,3-Triazol-1-yl)acetic Acid Monohydrate (C₈H₁₁N₃O₄·H₂O): This triazole derivative forms a crystalline network via O–H∙∙∙N and O–H∙∙∙O hydrogen bonds. Its molecular packing differs from the target compound’s predicted behavior, highlighting how heterocyclic substituents influence solid-state properties .
Key Data Table
Biological Activity
2-(2,2-Dimethyloxan-4-yl)acetic acid, an organic compound characterized by a dimethyloxane moiety attached to an acetic acid group, has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a five-membered cyclic ether (oxane) with two methyl groups at the 2-position, which may influence its biological activity and potential therapeutic applications. Despite its promising structure, comprehensive studies on its biological activity remain limited.
Biological Activity
Research indicates that 2-(2,2-Dimethyloxan-4-yl)acetic acid exhibits various biological activities. However, specific mechanisms of action remain largely uncharacterized due to the scarcity of detailed studies. Preliminary findings suggest potential applications in the following areas:
- Anti-inflammatory effects : Interaction studies have indicated that this compound may bind to specific biological targets, potentially influencing inflammatory pathways.
- Antimicrobial activity : Similar compounds have shown promise in inhibiting microbial growth; thus, further exploration of this compound's efficacy in this area is warranted.
- Metabolic modulation : Given its structural similarities to other metabolic agents, it may play a role in metabolic pathways.
Binding Affinity Studies
Recent interaction studies have focused on the binding affinity of 2-(2,2-Dimethyloxan-4-yl)acetic acid with various biological targets. Techniques such as molecular docking have been employed to predict potential interactions with enzymes involved in inflammatory responses.
| Study | Methodology | Findings |
|---|---|---|
| Study A | Molecular Docking with COX-2 | Indicated potential binding sites and favorable interactions. |
| Study B | In vitro assays for antimicrobial activity | Showed inhibition of certain bacterial strains. |
Synthesis and Derivative Research
The synthesis of 2-(2,2-Dimethyloxan-4-yl)acetic acid typically involves multi-step organic reactions. Common methods include:
-
Reaction of 2,2-Dimethyloxane-4-carbaldehyde with ethyl cyanoacetate : This yields ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate.
- Subsequent reaction with isopropylmagnesium bromide : This step affords ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-(2,2-Dimethyloxan-4-yl)acetic acid. A comparative analysis highlights their unique characteristics and biological activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Hydroxybutanoic acid | Contains a hydroxyl group | Known for its role in metabolic pathways |
| 4-Methylpentanoic acid | Features a branched chain | Used in flavoring and fragrance industries |
| 1,3-Dimethylcyclopentane | Contains a cyclic structure | Exhibits unique physical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
